molecular formula C15H18ClNO B2796287 2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane CAS No. 2379977-96-3

2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane

Cat. No.: B2796287
CAS No.: 2379977-96-3
M. Wt: 263.77
InChI Key: JASFJCDMZFKVFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction rates, the conditions under which the reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography can be used .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to understand the compound better, development of new synthesis methods, exploration of its potential uses, and so on .

Properties

IUPAC Name

(3-chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-14(2)7-15(8-14)9-17(10-15)13(18)11-4-3-5-12(16)6-11/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFJCDMZFKVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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